Glibenclamide potassium salt, also known as Glyburide potassium, is a pharmaceutical compound primarily used as an antidiabetic agent. It belongs to the class of drugs known as sulfonylureas, which are effective in managing blood glucose levels in patients with type 2 diabetes mellitus. This compound functions by stimulating insulin secretion from the pancreatic beta cells and is characterized by its ability to block ATP-sensitive potassium channels.
Glibenclamide potassium salt is synthesized from glibenclamide, a sulfonylurea derivative. The synthesis typically involves reacting glibenclamide with potassium hydroxide in a suitable solvent, such as methanol. This reaction leads to the formation of the potassium salt form, enhancing its solubility and bioavailability compared to its parent compound .
The synthesis of glibenclamide potassium salt involves several key steps:
In industrial settings, the synthesis is carried out under controlled conditions to optimize yield and purity. Large reactors are used, allowing for precise temperature and pH control during the reaction process. Following synthesis, the product undergoes purification methods such as crystallization to ensure high-quality output.
Glibenclamide potassium salt has a complex molecular structure characterized by multiple functional groups:
Glibenclamide potassium salt can participate in various chemical reactions:
Common reagents for these reactions include:
Glibenclamide potassium salt exerts its antidiabetic effects primarily by:
Glibenclamide potassium salt has several scientific applications:
Glibenclamide potassium salt (5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide potassium) is a potent antagonist of ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric complexes comprising four pore-forming Kir6.x subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B) [8]. The potassium salt formulation enhances aqueous solubility compared to the parent compound, facilitating cellular uptake [10].
Glibenclamide competes with channel openers like diazoxide at the mitochondrial sulfonylurea receptor (mitoSUR) binding site, with molecular docking studies confirming direct competition at the ABCB8 protein (proposed mitoSUR) [1] [5]. The cyclohexylurea moiety of glibenclamide is indispensable for this inhibition, as analogs lacking this component (e.g., IMP-A) lose antagonistic activity [5]. In pancreatic β-cells, glibenclamide binds SUR1 with nanomolar affinity (KD ≈ 4–18 nM), inducing membrane depolarization and insulin secretion. Conversely, in renal and cardiovascular tissues, micromolar concentrations are required due to lower-affinity SUR2 variants [7] [8].
Table 1: Pharmacodynamic Interactions of Glibenclamide Potassium Salt with KATP Channel Subtypes
Tissue/Cell Type | KATP Composition | Binding Affinity (KD) | Functional Consequence |
---|---|---|---|
Pancreatic β-cells | Kir6.2/SUR1 | 4–18 nM | Membrane depolarization, insulin secretion |
Cardiac myocytes | Kir6.2/SUR2A | 2–5 µM | Inhibition of ischemic preconditioning |
Renal tubules | Kir6.1/SUR2B | 16 µM | ATP depletion, reduced oxygen consumption |
Vascular smooth muscle | Kir6.1/SUR2B | 5–10 µM | Vasoconstriction, increased vascular resistance |
Competitive antagonism tests demonstrate that glibenclamide shifts the concentration-response curve of diazoxide rightward in cardiac mitochondria (IC₅₀ = 86 nM) [5]. In renal proximal tubules, glibenclamide binds mitochondrial low-affinity sites (KD = 16 ± 6 µM, Bmax = 167 ± 29 pmol/mg), directly inhibiting ADP-stimulated oxygen consumption by 30–50% at 50–100 µM concentrations [7].
Glibenclamide potassium salt profoundly influences intracellular calcium ([Ca²⁺]i) dynamics through dual mechanisms: direct modulation of calcium release channels and indirect regulation via mitochondrial crosstalk. In RAW 264.7 macrophages, extracellular ATP (100 µM) induces [Ca²⁺]i transients independent of extracellular calcium, mediated by endoplasmic reticulum (ER) stores [3]. Glibenclamide (100 µM) suppresses these ATP-induced transients by 40–60%, comparable to the effects of the mitochondrial complex I inhibitor rotenone or reactive oxygen species scavenger tiron [3].
This calcium modulation occurs through:
Table 2: Glibenclamide Potassium Salt Effects on Calcium Signaling Components
Calcium Pathway | Experimental System | Concentration | Effect |
---|---|---|---|
ATP-induced Ca²⁺ release | RAW 264.7 macrophages | 100 µM | 50–60% reduction in peak [Ca²⁺]i |
Thapsigargin-sensitive stores | RAW 264.7 macrophages | 100 µM | 45% reduction in peak [Ca²⁺]i |
NF-κB-mediated inflammation | Rat renal I/R model | 20 mg/kg | 70% inhibition of TNF-α increase |
Ischemia-induced Ca²⁺ overload | Ovine hemorrhagic shock model | 4 mg/kg | Improved ileal pH (7.29 vs. 7.17) |
Mitochondria-ER contact sites serve as critical platforms for these effects, as glibenclamide collapses the mitochondrial membrane potential (ΔΨm), reducing ATP synthesis and SERCA activity [3] [7]. In renal proximal tubules, this manifests as 28–53% reductions in cellular ATP at 50–100 µM concentrations, impairing calcium extrusion pumps [7].
Glibenclamide potassium salt exerts concentration-dependent effects on mitochondrial bioenergetics, influencing membrane permeability, reactive oxygen species generation, and matrix ion homeostasis. At pharmacologically relevant concentrations (10–100 µM), it binds mitochondrial membranes, inhibiting respiratory complex II (succinate dehydrogenase) and reducing ADP-stimulated oxygen consumption by 25–40% in isolated renal mitochondria [7].
Key mitochondrial mechanisms include:
Mitochondrial potassium dynamics: Glibenclamide-sensitive potassium channels mediate potassium influx into the matrix in a membrane potential-dependent manner. Fluorescence imaging with potassium-sensitive dye PBFI confirms that 70 mM extracellular potassium increases intramitochondrial potassium by 2.5-fold, an effect attenuated 50% by glibenclamide [4]. This potassium flux regulates matrix volume and cristae architecture, influencing cytochrome c release and apoptosis initiation.
Reactive oxygen species suppression by glibenclamide has pathophysiological implications in ischemia-reperfusion injury. During cardiac preconditioning, glibenclamide (10 µM) blocks diazoxide-induced reactive oxygen species signaling, abolishing cardioprotection. However, in non-preconditioned tissues, glibenclamide may reduce oxidative damage by basal reactive oxygen species suppression [1] [5]. This dualism reflects concentration-dependent effects: nanomolar concentrations specifically block mitoKATP, while micromolar concentrations directly inhibit respiratory complexes [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0